molecular formula C12H8ClFO B8329273 2'-Chloro-6-fluorobiphenyl-2-ol

2'-Chloro-6-fluorobiphenyl-2-ol

Cat. No. B8329273
M. Wt: 222.64 g/mol
InChI Key: FMXGTKFPXXOOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365095B2

Procedure details

Treatment of 2′-chloro-2-fluoro-6-methoxybiphenyl (17.0 g) with hydrogen bromide (33% in acetic acid, 60 mL) according to the procedure described for Example 69, Step 2 provided 7.5 g (57%) of 2′-chloro-6-fluorobiphenyl-2-ol as a colorless oil.
Name
2′-chloro-2-fluoro-6-methoxybiphenyl
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:13]([O:14]C)=[CH:12][CH:11]=[CH:10][C:9]=1[F:16]>Br>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][C:9]=1[F:16]

Inputs

Step One
Name
2′-chloro-2-fluoro-6-methoxybiphenyl
Quantity
17 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=C(C=CC=C1OC)F
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1C(=CC=CC1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.